molecular formula C19H24N4O4 B11503555 1-(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-methylpropan-1-one

1-(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B11503555
M. Wt: 372.4 g/mol
InChI Key: DXHWXVMYODCFGT-UHFFFAOYSA-N
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Description

1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPROPAN-1-ONE is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperazine moiety

Preparation Methods

The synthesis of 1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPROPAN-1-ONE typically involves multiple steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Coupling with Piperazine: The furan-2-ylmethylamine is then coupled with a nitrophenylpiperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPROPAN-1-ONE undergoes various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various alkyl or acyl groups.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and various coupling reagents. Major products formed from these reactions include amino derivatives, substituted piperazines, and oxidized furan compounds.

Scientific Research Applications

1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPROPAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPROPAN-1-ONE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, potentially inhibiting their activity. The furan ring may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The piperazine moiety can interact with various receptors, modulating their activity.

Comparison with Similar Compounds

Similar compounds include:

    Furan-2-ylmethylamine derivatives: These compounds share the furan ring and amine functionality.

    Nitrophenylpiperazine derivatives: These compounds have similar nitrophenyl and piperazine moieties.

    2-Methylpropan-1-one derivatives: These compounds share the 2-methylpropan-1-one moiety.

What sets 1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPROPAN-1-ONE apart is the unique combination of these functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

1-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C19H24N4O4/c1-14(2)19(24)22-9-7-21(8-10-22)15-5-6-18(23(25)26)17(12-15)20-13-16-4-3-11-27-16/h3-6,11-12,14,20H,7-10,13H2,1-2H3

InChI Key

DXHWXVMYODCFGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3

Origin of Product

United States

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